4-Fluoro-3-hydrazinylphenol

Medicinal Chemistry Heterocyclic Synthesis Fluorine Chemistry

4-Fluoro-3-hydrazinylphenol (CAS 1314929-35-5) is a specialized organic compound featuring a phenolic core substituted with both a fluorine atom and a hydrazine group, placing it within the broader class of arylhydrazines. Its molecular formula (C6H7FN2O) and molecular weight (142.13 g/mol) are well-established , and the compound is primarily valued as a versatile intermediate for constructing fluorinated heterocycles such as pyrazoles, which are critical scaffolds in medicinal chemistry.

Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
CAS No. 1314929-35-5
Cat. No. B3390981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-hydrazinylphenol
CAS1314929-35-5
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)NN)F
InChIInChI=1S/C6H7FN2O/c7-5-2-1-4(10)3-6(5)9-8/h1-3,9-10H,8H2
InChIKeyOYHFSOJAZARBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-hydrazinylphenol (CAS 1314929-35-5): A Unique Fluorinated Hydrazinophenol Building Block for Heterocyclic Synthesis


4-Fluoro-3-hydrazinylphenol (CAS 1314929-35-5) is a specialized organic compound featuring a phenolic core substituted with both a fluorine atom and a hydrazine group, placing it within the broader class of arylhydrazines [1]. Its molecular formula (C6H7FN2O) and molecular weight (142.13 g/mol) are well-established , and the compound is primarily valued as a versatile intermediate for constructing fluorinated heterocycles such as pyrazoles, which are critical scaffolds in medicinal chemistry . Unlike its non-fluorinated or amine analogs, the specific electronic and steric properties conferred by the 4-fluoro-3-hydrazinyl substitution pattern enable unique reactivity profiles that are essential for targeted synthetic applications.

Why Generic Substitution Fails: The Critical Importance of 4-Fluoro-3-hydrazinylphenol's Precise Substitution Pattern


In research and industrial settings, substituting 4-Fluoro-3-hydrazinylphenol with a structurally similar analog—such as 3-hydrazinylphenol (lacking fluorine), 4-fluoro-3-aminophenol (amine vs. hydrazine), or a different hydrazinylphenol isomer—can lead to significant alterations in reactivity, stability, and biological outcomes. The presence and exact position of the fluorine atom directly modulate the electron density of the aromatic ring, impacting both the nucleophilicity of the hydrazine group and the acidity of the phenolic proton [1]. Furthermore, the hydrazine moiety provides a distinct synthetic handle that is absent in amine analogs, enabling the formation of hydrazones and heterocycles under mild conditions [2]. Consequently, generic substitution risks failed reactions, altered pharmacokinetic profiles in downstream compounds, and inconsistent procurement outcomes, underscoring the necessity for product-specific validation.

Quantitative Evidence Guide: Direct Comparisons of 4-Fluoro-3-hydrazinylphenol vs. Closest Analogs


Comparative Reactivity in Heterocycle Formation: Fluorine vs. Hydrogen Substitution

The presence of the 4-fluoro substituent on 4-Fluoro-3-hydrazinylphenol significantly enhances the electrophilicity of the aromatic ring compared to the non-fluorinated analog 3-hydrazinylphenol. This electronic activation facilitates more efficient condensation reactions with 1,3-diketones to form pyrazoles, which are common pharmacophores .

Medicinal Chemistry Heterocyclic Synthesis Fluorine Chemistry

Distinct Biological Activity Profile: Hydrazine vs. Amine Functional Group

The hydrazine group in 4-Fluoro-3-hydrazinylphenol enables covalent modification of biological targets that are inaccessible to its amine analog, 4-fluoro-3-aminophenol. While specific quantitative data for this pair is unavailable, class-level evidence shows that hydrazines and hydrazides often exhibit 10- to 100-fold higher potency as enzyme inhibitors compared to their amine counterparts due to the ability of the hydrazine moiety to form stable covalent adducts with catalytic residues [1].

Enzyme Inhibition Drug Discovery Pharmacology

Enhanced Lipophilicity and Metabolic Stability: Fluorine Substitution Effect

Introduction of a fluorine atom at the 4-position of the phenyl ring increases the lipophilicity (LogP) of the molecule compared to the non-fluorinated parent. While direct experimental LogP data for 4-Fluoro-3-hydrazinylphenol is not publicly available, computational predictions estimate a LogP of approximately 0.8-1.2, which is about 0.5 log units higher than that of 3-hydrazinylphenol [1]. This increase in lipophilicity is known to enhance membrane permeability and metabolic stability in derived drug candidates [2].

ADME Drug Design Pharmacokinetics

Optimal Research & Industrial Application Scenarios for 4-Fluoro-3-hydrazinylphenol


Synthesis of Fluorinated Pyrazole Libraries for Kinase Inhibitor Discovery

This compound is ideally suited for the rapid generation of 1-(4-fluoro-3-hydroxyphenyl)pyrazole libraries via condensation with diverse 1,3-diketones. These fluorinated pyrazoles are key intermediates in the development of selective kinase inhibitors, where the fluorine atom improves binding affinity and metabolic stability .

Development of Covalent Enzyme Inhibitors Targeting Catalytic Nucleophiles

The hydrazine moiety enables the formation of stable hydrazone linkages with aldehyde- or ketone-containing enzyme active sites (e.g., cysteine proteases, MAO). This property is exploited to design potent, irreversible inhibitors for chemical biology and drug discovery programs, a capability not shared by amine analogs .

Preparation of Fluorogenic Probes for Bioorthogonal Labeling

Derivatization with appropriate fluorophores yields hydrazone-based probes that exhibit turn-on fluorescence upon reaction with target biomolecules. The fluorine atom's influence on the electronic structure can fine-tune the photophysical properties of the resulting probe, a key advantage over non-fluorinated versions [1].

Scalable Synthesis of Advanced Pharmaceutical Intermediates

For contract research and manufacturing organizations (CROs/CMOs), 4-Fluoro-3-hydrazinylphenol serves as a reliable building block for producing kilogram quantities of complex fluorinated heterocycles under controlled conditions. Its defined reactivity profile reduces process development time and ensures batch-to-batch consistency .

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